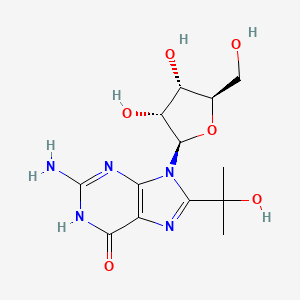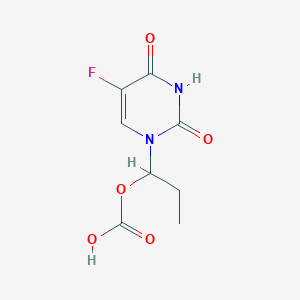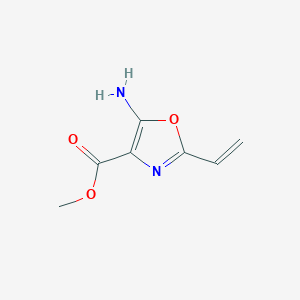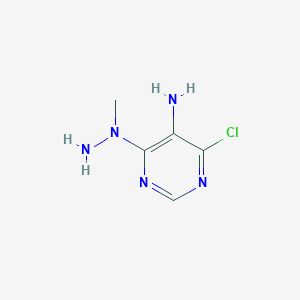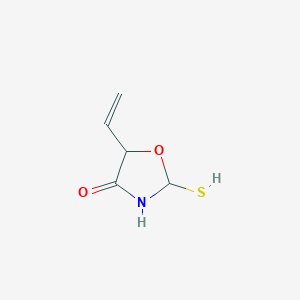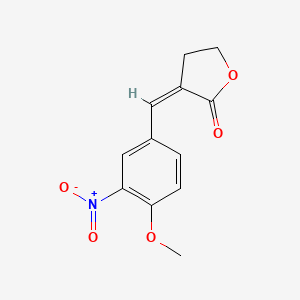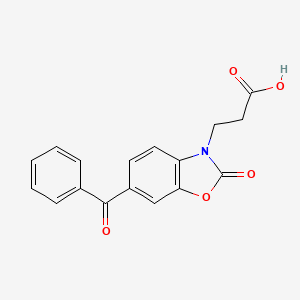![molecular formula C19H22N4O B12916531 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl- CAS No. 89459-60-9](/img/structure/B12916531.png)
4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl- is a compound belonging to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties. This particular compound has been studied for its potential use as a topoisomerase inhibitor, which is a class of drugs that interfere with the action of topoisomerase enzymes involved in DNA replication .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl- typically involves the following steps:
Starting Material: The synthesis begins with acridine, a tricyclic aromatic compound.
Functionalization: The acridine is functionalized to introduce the carboxamide group at the 4-position.
Alkylation: The N-[2-(dimethylamino)ethyl] group is introduced through an alkylation reaction.
Methylation: Finally, the 7-position is methylated to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and dimethylamino groups.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: Nucleophilic substitution reactions can take place at the amino and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while reduction of the carboxamide group can yield amines.
科学的研究の応用
4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of acridine derivatives.
Biology: The compound is studied for its interactions with DNA and its potential as a DNA intercalator.
Medicine: It has been investigated for its antitumor activity, particularly as a topoisomerase inhibitor.
Industry: The compound’s unique properties make it a candidate for use in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl- involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of topoisomerase enzymes. This interference prevents the proper replication and transcription of DNA, leading to cell death. The molecular targets include the topoisomerase I and II enzymes, which are essential for DNA replication and repair .
類似化合物との比較
Similar Compounds
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA): A related compound with similar topoisomerase inhibitory activity.
9-amino-DACA: Another derivative with antitumor properties.
9-amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide: An inactive derivative used for comparative studies.
Uniqueness
4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. Its ability to intercalate DNA and inhibit topoisomerase enzymes makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
89459-60-9 |
|---|---|
分子式 |
C19H22N4O |
分子量 |
322.4 g/mol |
IUPAC名 |
9-amino-N-[2-(dimethylamino)ethyl]-7-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-12-7-8-16-15(11-12)17(20)13-5-4-6-14(18(13)22-16)19(24)21-9-10-23(2)3/h4-8,11H,9-10H2,1-3H3,(H2,20,22)(H,21,24) |
InChIキー |
XJZPZEACWDVONV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2N)C=CC=C3C(=O)NCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[3,4-b]furan](/img/structure/B12916448.png)


